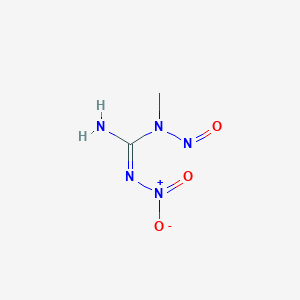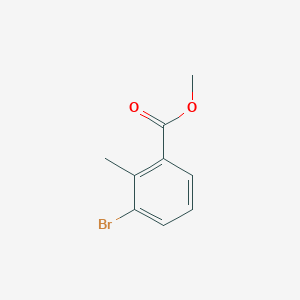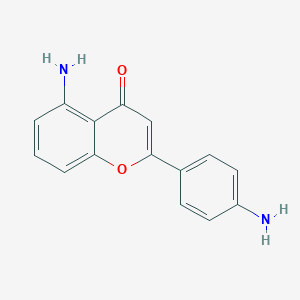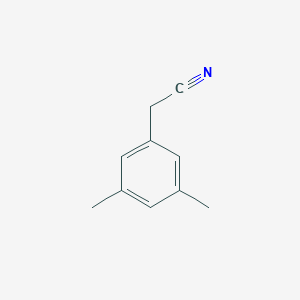
1-Méthyl-3-nitro-1-nitrosoguanidine
Vue d'ensemble
Description
1-Methyl-3-nitro-1-nitrosoguanidine is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study carcinogenesis. The compound has a molecular formula of C2H5N5O3 and a molar mass of 147.09 g/mol . It appears as yellow crystals and decomposes at a melting point of 118°C .
Applications De Recherche Scientifique
1-Methyl-3-nitro-1-nitrosoguanidine is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some of its applications include:
Mécanisme D'action
Target of Action
The primary targets of 1-Methyl-3-nitro-1-nitrosoguanidine are the O6 of guanine and O4 of thymine in the DNA . These nucleobases play a crucial role in the structure of DNA and its function in genetic processes.
Mode of Action
1-Methyl-3-nitro-1-nitrosoguanidine acts by adding alkyl groups to the O6 of guanine and O4 of thymine . This alkylation can lead to transition mutations between GC and AT .
Biochemical Pathways
The alkylation of guanine and thymine by 1-Methyl-3-nitro-1-nitrosoguanidine can lead to transition mutations, which can affect various biochemical pathways. These mutations can disrupt normal cellular processes and lead to uncontrolled cell growth or cancer .
Result of Action
The result of the action of 1-Methyl-3-nitro-1-nitrosoguanidine is the induction of mutations in the DNA. This can lead to various cellular effects, including uncontrolled cell growth or cancer . It has been used experimentally to induce gastric cancer in mice .
Action Environment
The action of 1-Methyl-3-nitro-1-nitrosoguanidine can be influenced by various environmental factors. For instance, it is sensitive to heat and will detonate under high impact . It reacts violently with water and is slowly hydrolysed . It is also incompatible with acids, bases, oxidizing agents, and reducing agents, and reacts with bases to release highly toxic, irritating, and explosive gases .
Analyse Biochimique
Biochemical Properties
1-Methyl-3-nitro-1-nitrosoguanidine plays a significant role in biochemical reactions due to its alkylating properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it adds alkyl groups to the O6 position of guanine and the O4 position of thymine. This alkylation can lead to transition mutations between guanine-cytosine and adenine-thymine base pairs . Additionally, 1-Methyl-3-nitro-1-nitrosoguanidine can interact with proteins involved in DNA repair mechanisms, potentially inhibiting their function and leading to increased mutation rates.
Cellular Effects
1-Methyl-3-nitro-1-nitrosoguanidine has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations in the DNA, which can disrupt normal cellular processes and lead to cancerous transformations. The compound affects cell signaling pathways by altering the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. These changes can result in uncontrolled cell proliferation and resistance to cell death, contributing to tumor development .
Molecular Mechanism
The molecular mechanism of 1-Methyl-3-nitro-1-nitrosoguanidine involves its ability to alkylate DNA. The compound binds to DNA and transfers alkyl groups to specific sites on the DNA bases, primarily guanine and thymine. This alkylation can cause mispairing during DNA replication, leading to mutations. Additionally, 1-Methyl-3-nitro-1-nitrosoguanidine can inhibit the activity of DNA repair enzymes, further increasing the likelihood of mutations. The compound’s ability to induce mutations is a key factor in its carcinogenic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-nitro-1-nitrosoguanidine can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to heat, light, or reactive chemicals . Long-term exposure to 1-Methyl-3-nitro-1-nitrosoguanidine can lead to cumulative mutations in cells, resulting in significant changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can cause persistent alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-nitro-1-nitrosoguanidine vary with different dosages in animal models. At low doses, the compound can induce mutations without causing significant toxicity. At higher doses, 1-Methyl-3-nitro-1-nitrosoguanidine can cause severe toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable mutations. Toxic or adverse effects at high doses include gastrointestinal distress, liver damage, and increased risk of cancer .
Metabolic Pathways
1-Methyl-3-nitro-1-nitrosoguanidine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can convert the compound into reactive intermediates that can further interact with DNA and proteins. The compound can also affect metabolic flux by altering the levels of metabolites involved in nucleotide synthesis and DNA repair. These changes can impact cellular metabolism and contribute to the compound’s mutagenic and carcinogenic effects .
Transport and Distribution
Within cells and tissues, 1-Methyl-3-nitro-1-nitrosoguanidine is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, 1-Methyl-3-nitro-1-nitrosoguanidine can accumulate in the nucleus, where it exerts its mutagenic effects on DNA. The localization and accumulation of the compound can influence its activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Methyl-3-nitro-1-nitrosoguanidine is primarily in the nucleus, where it interacts with DNA. The compound’s activity and function are influenced by its ability to target specific compartments within the cell. Post-translational modifications and targeting signals can direct 1-Methyl-3-nitro-1-nitrosoguanidine to the nucleus, where it can induce mutations and disrupt normal cellular processes. The compound’s localization is a critical factor in its mutagenic and carcinogenic properties .
Méthodes De Préparation
1-Methyl-3-nitro-1-nitrosoguanidine can be synthesized through various methods. One common synthetic route involves the reaction of nitroguanidine with methylamine and nitrous acid . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Methyl-3-nitro-1-nitrosoguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially with amines and thiols.
Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Methyl-3-nitro-1-nitrosoguanidine is unique due to its specific mutagenic properties and its ability to induce transition mutations without causing significant distortion in the DNA double helix . Similar compounds include:
1-Methyl-3-nitroguanidine: Another nitroguanidine derivative with similar mutagenic properties.
1-Methyl-1-nitrosourea: A compound used in similar mutagenesis studies.
N-Methyl-N-nitrosourethan: Another nitrosourea derivative used in carcinogenesis research.
These compounds share similar mechanisms of action but differ in their specific chemical structures and reactivity.
Propriétés
| In vitro and in vivo, MNNG causes methylation of nucleic acids, forming mainly 7-methylguanine with smaller amounts of 3-methyladenine, 1-methyladenine, 3-methylcytosine and (6)o-methylguanine. ... MNNG can modify proteins by transferring its nitroguanidine residue, eg, by converting lysine into nitrohomoarginine. Cytochrome C thus modified no longer acts as an electron acceptor. Histones from ascites tumor cells contained nitrohomoarginine after MNNG treatment. | |
Numéro CAS |
70-25-7 |
Formule moléculaire |
C2H5N5O3 |
Poids moléculaire |
147.09 g/mol |
Nom IUPAC |
1-methyl-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) |
Clé InChI |
VZUNGTLZRAYYDE-UHFFFAOYSA-N |
SMILES |
CN(C(=N[N+](=O)[O-])N)N=O |
SMILES isomérique |
CN(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES canonique |
CN(C(=N[N+](=O)[O-])N)N=O |
Point d'ébullition |
BP: 89-97 °C at 225 °C |
Color/Form |
Crystals from methanol Pale yellow to pink crystals Yellow crystals from methanol. |
melting_point |
244 °F (decomposes) (NTP, 1992) 118 °C (decomposes) MP: 118-123.5 °C (with desomposition) |
Description physique |
N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame. Yellow solid; [Merck Index] Pale yellow to pink solid; Light sensitive, changes color to orange and green; [HSDB] Yellow crystals; [Aldrich MSDS] |
Pureté |
95% |
Solubilité |
Reacts with water violently (NTP, 1992) Slightly soluble in water (less than 0.5%) Soluble in polar organic solvents (often accompanied by decomposition) Soluble in DMSO |
Synonymes |
N-Methyl-N’-nitro-N-nitroso-guanidine; 1-Methyl-1-nitroso-2-nitroguanidine; Methylnitronitrosoguanidine; N-Nitrosoguanidine; N-Nitroso-N’-nitro-N-methylguanidine; 1-Methyl-3-nitro-1-nitrosoguanidine; MNNG; NSC 9369; |
Pression de vapeur |
0.00012 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















